molecular formula C25H21NO4S B14572908 Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-naphthalenyl- CAS No. 61284-82-0

Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-naphthalenyl-

Cat. No.: B14572908
CAS No.: 61284-82-0
M. Wt: 431.5 g/mol
InChI Key: BBGPFEVJRCPJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-(Naphthalen-1-yl)phenylsulfonamido)ethyl benzoate is an organic compound that features a complex structure with a naphthalene ring, a phenylsulfonamide group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(Naphthalen-1-yl)phenylsulfonamido)ethyl benzoate typically involves multiple steps. One common method starts with the preparation of the sulfonamide intermediate. This is achieved by reacting naphthalen-1-amine with benzenesulfonyl chloride under basic conditions to form N-(naphthalen-1-yl)benzenesulfonamide. The next step involves the reaction of this intermediate with ethyl bromoacetate in the presence of a base to yield the final product, 2-(N-(Naphthalen-1-yl)phenylsulfonamido)ethyl benzoate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(N-(Naphthalen-1-yl)phenylsulfonamido)ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(N-(Naphthalen-1-yl)phenylsulfonamido)ethyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(N-(Naphthalen-1-yl)phenylsulfonamido)ethyl benzoate is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could affect various molecular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-(Naphthalen-1-yl)phenylsulfonamido)ethyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

CAS No.

61284-82-0

Molecular Formula

C25H21NO4S

Molecular Weight

431.5 g/mol

IUPAC Name

2-[benzenesulfonyl(naphthalen-1-yl)amino]ethyl benzoate

InChI

InChI=1S/C25H21NO4S/c27-25(21-11-3-1-4-12-21)30-19-18-26(31(28,29)22-14-5-2-6-15-22)24-17-9-13-20-10-7-8-16-23(20)24/h1-17H,18-19H2

InChI Key

BBGPFEVJRCPJMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.